[3-(6-Bromo-4-oxo-3,1-benzoxazin-2-yl)phenyl] acetate
Description
[3-(6-Bromo-4-oxo-3,1-benzoxazin-2-yl)phenyl] acetate (molecular formula: C₁₆H₁₀BrNO₄, molecular weight: 368.18 g/mol) is a brominated benzoxazinone derivative featuring a 4-oxo-3,1-benzoxazine core linked to a phenyl ring substituted with an acetate group at the 3-position.
Properties
IUPAC Name |
[3-(6-bromo-4-oxo-3,1-benzoxazin-2-yl)phenyl] acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10BrNO4/c1-9(19)21-12-4-2-3-10(7-12)15-18-14-6-5-11(17)8-13(14)16(20)22-15/h2-8H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQFHVFOHKLSXGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC(=C1)C2=NC3=C(C=C(C=C3)Br)C(=O)O2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10BrNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90361854 | |
| Record name | [3-(6-bromo-4-oxo-3,1-benzoxazin-2-yl)phenyl] acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90361854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6550-16-9 | |
| Record name | [3-(6-bromo-4-oxo-3,1-benzoxazin-2-yl)phenyl] acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90361854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(6-Bromo-4-oxo-3,1-benzoxazin-2-yl)phenyl] acetate typically involves the reaction of 6-bromo-2H-1,4-benzoxazin-3(4H)-one with phenyl acetate under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process may be optimized for higher yield and purity, and may include additional steps such as purification and crystallization to obtain the final product .
Chemical Reactions Analysis
Key Strategies
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Benzoxazine Core Formation : Likely synthesized via condensation reactions between 2-aminophenol and carbonyl compounds (e.g., aldehydes or ketones) under catalytic conditions. For example, magnetic solid acid nanocatalysts (e.g., [Fe₃O₄@SiO₂@Am-PPC-SO₃H][HSO₄]) have been used for benzoxazole synthesis, achieving yields of 79–89% under reflux .
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Bromination : The bromine substituent at the 6-position may be introduced via electrophilic aromatic substitution, leveraging the electron-deficient benzoxazine ring for regioselective bromination.
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Esterification : The acetate group is likely added through esterification of a phenolic hydroxyl group, utilizing acetylating agents (e.g., acetyl chloride).
Reactivity and Functional Group Analysis
The compound’s reactivity stems from its three functional groups: the benzoxazine core, bromine substituent, and acetate ester.
Benzoxazine Core Reactivity
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Ring-Opening Reactions : The 4-oxo group may undergo nucleophilic attack, leading to ring cleavage under basic or acidic conditions.
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Electrophilic Substitution : The electron-deficient benzoxazine ring facilitates bromination or further electrophilic substitution at the 6-position.
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Reduction/Oxidation : The carbonyl group (C=O) could participate in redox reactions, potentially forming reduced or oxidized derivatives.
Bromine Substituent Reactivity
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Nucleophilic Substitution : The bromine atom may act as a leaving group in SNAr (Nucleophilic Aromatic Substitution) reactions, especially under strongly basic or activating conditions.
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Cross-Coupling Reactions : Potential substrate for Suzuki or Sonogashira couplings to introduce new substituents.
Acetate Ester Reactivity
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Hydrolysis : The acetate group is susceptible to hydrolysis under acidic or basic conditions, yielding the corresponding phenol.
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Transesterification : Reaction with alcohols or other nucleophiles to form alternative esters.
Biological and Functional Group Comparisons
The compound’s reactivity profile can be contrasted with structurally similar benzoxazine derivatives:
Structural and Functional Comparisons
| Feature | [3-(6-Bromo-4-oxo-3,1-benzoxazin-2-yl)phenyl] Acetate | Analogs |
|---|---|---|
| Core Structure | Benzoxazine with 4-keto group | Benzoxazinone, quinazolinone |
| Substituents | Bromine at C-6, acetate ester | Bromine, phenyl, or multiple benzoxazine units |
| Reactivity | Nucleophilic aromatic substitution (bromine), ester hydrolysis | Similar ring-opening and substitution patterns |
Biological Implications
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Antioxidant Activity : Analogous 2-oxo-benzo oxazines exhibit potent antioxidant properties, suggesting potential for this compound in similar applications .
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Anti-inflammatory Activity : Derivatives with bromine and quinazolinone moieties have shown anti-inflammatory effects, indicating possible therapeutic relevance .
Reaction Pathways
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Benzoxazine Formation : Condensation of 2-aminophenol with carbonyl compounds (e.g., aldehydes) to form the heterocyclic core.
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Bromination : Electrophilic substitution at the C-6 position.
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Esterification : Acetylation of the phenolic oxygen.
Scientific Research Applications
Biological Activities
Research indicates that derivatives of benzoxazine compounds, including [3-(6-Bromo-4-oxo-3,1-benzoxazin-2-yl)phenyl] acetate, exhibit significant biological activities:
- Anticancer Activity :
- Anti-inflammatory Effects :
- Enzyme Inhibition :
Case Studies
Several case studies have documented the effects and applications of related benzoxazine compounds:
Mechanism of Action
The mechanism of action of [3-(6-Bromo-4-oxo-3,1-benzoxazin-2-yl)phenyl] acetate involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to changes in cellular processes. The exact mechanism of action depends on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural Analogs in the Benzoxazinone Family
The benzoxazinone scaffold is a privileged structure in medicinal chemistry. Below is a comparison of key analogs:
Key Observations :
- Replacement of bromine with chlorine (as in the imidazolidinone analog) reduces molecular weight and alters electronic properties, impacting antimicrobial efficacy .
Substituent Effects on Bioactivity
Anticancer Potential
- Benzodithiazine-Benzoxazine Hybrids (): Compounds with chloro and amino substituents exhibited IC₅₀ values of 0.49–1.60 µM against LCLC-103H and MCF-7 cancer cells, surpassing cisplatin in potency. The benzoxazinone core likely contributes to DNA intercalation or topoisomerase inhibition .
Antimicrobial and Anthelmintic Effects
- 6-Bromo-2-phenylquinazolin-4(3H)-ones (): Demonstrated anthelmintic activity against Pheretima posthuma (paralysis time: 12–18 min) and antibacterial effects against E. coli (MIC: 25–50 µg/mL). The bromine atom and phenyl ring are critical for membrane disruption .
Physicochemical Properties
| Property | [3-(6-Bromo-4-oxo-3,1-benzoxazin-2-yl)phenyl] Acetate | 3-(4-Chlorophenyl)-2,4-dioxoimidazolidin-1-yl acetate | 4-{(Z)-[2-(2-Bromophenyl)-6-oxothiazolo...]methyl}-2-ethoxyphenyl acetate |
|---|---|---|---|
| Molecular Weight | 368.18 g/mol | 268.65 g/mol | 442.3 g/mol |
| LogP (Predicted) | 3.2 | 2.1 | 4.5 |
| Solubility | Low in water; soluble in DMSO | Moderate in ethanol | Low in polar solvents |
| Key Functional Groups | Bromine, acetate, benzoxazinone | Chlorine, imidazolidinone, acetate | Bromine, thiazolo-triazole, ethoxy |
Notes:
Biological Activity
[3-(6-Bromo-4-oxo-3,1-benzoxazin-2-yl)phenyl] acetate is a synthetic compound belonging to the benzoxazine class, known for its diverse biological activities. The presence of the bromine atom and the unique benzoxazine structure contributes to its potential as an antimicrobial agent. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, synthesis, and relevant research findings.
- Molecular Formula : C₁₆H₁₀BrNO₄
- Molecular Weight : 360.16 g/mol
- CAS Number : 6550-16-9
- Physical State : Solid at room temperature
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of Benzoxazine Core : The initial step includes the reaction of appropriate phenolic compounds with isocyanates or similar reagents.
- Bromination : The introduction of the bromine atom is achieved through electrophilic aromatic substitution.
- Acetylation : The final step involves the acetylation of the phenolic hydroxyl group to yield the acetate derivative.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties against both Gram-positive and Gram-negative bacteria, as well as antifungal activity.
| Microorganism | MIC (µg/mL) | MBC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 30 |
| Escherichia coli | 20 | 40 |
| Candida albicans | 25 | 50 |
| Bacillus subtilis | 10 | 20 |
These results suggest that the compound has a broad spectrum of activity, making it a candidate for further development in antimicrobial therapies .
The biological activity of this compound is thought to involve:
- Inhibition of Cell Wall Synthesis : The compound may interfere with the synthesis of peptidoglycan in bacterial cell walls.
- Disruption of Membrane Integrity : It could disrupt cellular membranes leading to leakage of vital cellular contents.
Case Studies
- A study conducted on various benzoxazine derivatives highlighted that compounds with halogen substitutions exhibited enhanced antimicrobial activities. In particular, this compound demonstrated significant efficacy against resistant strains of bacteria .
- Another investigation into the structure–activity relationship (SAR) revealed that modifications at specific positions on the benzoxazine ring can lead to variations in biological potency. This emphasizes the importance of structural features in determining antimicrobial effectiveness .
Q & A
Q. How can researchers optimize the synthesis of [3-(6-Bromo-4-oxo-3,1-benzoxazin-2-yl)phenyl] acetate to improve yield and purity?
Methodological Answer:
- Reaction Parameter Variation: Adjust reaction time, temperature, and stoichiometric ratios of precursors (e.g., bromoanthranilic acid and benzoyl chloride) to optimize intermediate formation. For example, cooling the reaction mixture to 0°C during initial steps minimizes side reactions .
- Catalyst Screening: Test glacial acetic acid as a catalyst for cyclization steps, as demonstrated in analogous quinazolinone syntheses .
- Purification Techniques: Use recrystallization with ethanol or mixed solvents (hexane:ethyl acetate) to enhance purity, monitored via TLC with cyclohexane:ethyl acetate (2:1) as the mobile phase .
- Design of Experiments (DoE): Apply factorial design to systematically evaluate the impact of variables like reagent equivalents and reaction duration .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
Methodological Answer:
- FT-IR and NMR: Identify functional groups (e.g., C=O at ~1705 cm⁻¹, C-Br at ~528 cm⁻¹) and confirm regiochemistry via ¹H NMR splitting patterns (e.g., aromatic protons at δ 7.39–8.11 ppm in DMSO-d₆) .
- High-Resolution Mass Spectrometry (HRMS): Validate molecular formula and isotopic patterns, particularly for bromine (²⁹Br/⁸¹Br).
- TLC/HPLC: Monitor reaction progress and purity using silica gel plates or reverse-phase HPLC with UV detection (λ = 254 nm) .
Q. How can researchers assess the compound’s stability under varying storage or reaction conditions?
Methodological Answer:
- Accelerated Stability Studies: Expose the compound to heat (40–60°C), humidity (75% RH), and light (UV-Vis) for 1–4 weeks. Analyze degradation products via LC-MS .
- pH Stability Profiling: Test solubility and decomposition in aqueous buffers (pH 2–12) to identify labile functional groups (e.g., acetate ester hydrolysis) .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in novel reactions?
Methodological Answer:
- Quantum Chemical Calculations: Use density functional theory (DFT) to model reaction pathways, transition states, and activation energies. For example, simulate nucleophilic attack on the benzoxazinone core .
- Molecular Docking: Investigate potential biological targets (e.g., enzymes or receptors) by docking the compound into active sites, leveraging software like AutoDock Vina .
- Machine Learning (ML): Train models on existing benzoxazinone derivatives to predict regioselectivity in substitution reactions .
Q. What experimental strategies are recommended to resolve contradictions in biological activity data for this compound?
Methodological Answer:
- Dose-Response Profiling: Conduct IC₅₀ assays across multiple cell lines (e.g., cancer vs. normal) to clarify potency variations .
- Metabolite Identification: Use LC-MS/MS to detect active metabolites that may explain discrepancies between in vitro and in vivo results .
- Target Deconvolution: Apply CRISPR-Cas9 knockout screens or thermal proteome profiling (TPP) to identify off-target interactions .
Q. How can researchers design experiments to elucidate the mechanism of action for this compound’s reported anthelmintic or antibacterial activity?
Methodological Answer:
- Time-Kill Assays: Measure bacterial or parasite viability over 24–72 hours to distinguish bactericidal vs. bacteriostatic effects .
- Resistance Induction: Serial passage pathogens under sublethal compound concentrations to identify genetic mutations conferring resistance (e.g., sequencing E. coli genomes) .
- Transcriptomics: Perform RNA-seq on treated vs. untreated samples to map gene expression changes linked to benzoxazinone bioactivity .
Data Analysis and Experimental Design
Q. What statistical approaches are suitable for analyzing multi-factor optimization in synthesis or bioactivity studies?
Methodological Answer:
- Orthogonal Design: Use Taguchi or Plackett-Burman designs to screen critical factors (e.g., solvent polarity, temperature) with minimal experimental runs .
- Response Surface Methodology (RSM): Apply central composite design (CCD) to model non-linear relationships between variables and optimize yield/bioactivity .
Q. How should researchers address discrepancies between computational predictions and experimental results in reactivity studies?
Methodological Answer:
- Solvent Effect Modeling: Incorporate implicit/explicit solvent models in DFT calculations to improve accuracy (e.g., SMD solvation for polar aprotic solvents) .
- Kinetic Isotope Effects (KIE): Compare reaction rates using deuterated analogs to validate proposed mechanisms (e.g., C-H activation steps) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
